Cdk4 Inhibitor

描述

CDK4 抑制剂是一种化学化合物,能够抑制 CDK4 的功能。CDK4 是一种在细胞周期调控中起着至关重要作用的酶,尤其是在 G1 期向 S 期转变的过程中。 通过抑制 CDK4,这些化合物可以阻止癌细胞增殖,使其在癌症治疗中具有重要价值,特别是对于激素受体阳性、人表皮生长因子受体 2 阴性乳腺癌 .

准备方法

合成路线与反应条件

CDK4 抑制剂的合成通常涉及多个步骤,包括核心结构的形成以及引入增强其抑制活性的官能团。一种常见的合成路线涉及使用杂环化合物作为核心结构,然后通过各种化学反应(如烷基化、酰化和环化)对其进行修饰。

例如,帕博西利(palbociclib)是一种著名的 CDK4 抑制剂,其合成涉及以下步骤:

- 形成吡啶并[2,3-d]嘧啶-7-酮核心。

- 通过亲核取代引入哌嗪部分。

- 最终修饰以提高溶解度和生物利用度 .

工业生产方法

CDK4 抑制剂的工业生产涉及将实验室环境中使用的合成路线进行放大。这需要优化反应条件以确保高产率和纯度。连续流动化学和自动化合成等技术通常用于实现高效的大规模生产。

化学反应分析

反应类型

CDK4 抑制剂会经历各种化学反应,包括:

氧化: 引入含氧官能团以增强活性。

还原: 去除含氧基团以修改活性。

取代: 替换特定原子或基团以提高选择性和效力。

常用试剂与条件

在 CDK4 抑制剂的合成和修饰中常用的试剂包括:

氧化剂: 如过氧化氢和高锰酸钾。

还原剂: 如氢化铝锂和硼氢化钠。

取代试剂: 如卤代烷和酰氯。

主要形成的产物

从这些反应中形成的主要产物通常是具有增强抑制活性的核心结构的衍生物。这些衍生物旨在改善药代动力学性质,如溶解度、稳定性和生物利用度。

科学研究应用

Breast Cancer

CDK4 inhibitors are predominantly utilized in treating hormone receptor-positive (HR+) breast cancer. Their efficacy is significantly enhanced when combined with endocrine therapies. Clinical trials have demonstrated that:

- Palbociclib combined with letrozole has shown improved progression-free survival compared to letrozole alone.

- Abemaciclib has shown activity as a monotherapy and in combination with endocrine therapies, leading to substantial improvements in overall survival rates .

Lung Cancer

Recent studies indicate that CDK4 inhibitors can also be effective in non-small cell lung cancer (NSCLC). Research has highlighted:

- The potential for CDK4 inhibitors to enhance immune responses when used alongside PD-1 blockade therapies.

- Increased tumor-infiltrating T-cells and enhanced antigen presentation on immune cells following treatment with CDK4 inhibitors .

Other Cancers

CDK4 inhibitors are being explored in various other malignancies, including:

- Melanoma : Preclinical studies suggest that CDK4 inhibition may enhance the efficacy of existing therapies.

- Lip sarcoma and mantle cell lymphoma : Ongoing clinical trials are assessing the effectiveness of CDK4 inhibitors in these cancer types .

Challenges and Future Directions

Despite their promise, several challenges remain in the clinical application of CDK4 inhibitors:

- Resistance Mechanisms : Both intrinsic and acquired resistance to CDK4 inhibitors pose significant hurdles. Research is ongoing to identify biomarkers that predict response to therapy and strategies to overcome resistance .

- Combination Therapies : The optimal use of CDK4 inhibitors often involves combinations with other therapeutic agents. Careful selection of partners is crucial, as some combinations may lead to antagonistic effects .

Case Studies

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| PALOMA-2 | HR+ Breast Cancer | Palbociclib + Letrozole | Improved PFS (progression-free survival) |

| MONARCH 2 | HR+ Breast Cancer | Abemaciclib + Tamoxifen | Significant OS (overall survival) improvement |

| TRILOGY | NSCLC | Ribociclib + Chemotherapy | Enhanced tumor response rates |

作用机制

CDK4 抑制剂通过与 CDK4 的活性位点结合来发挥作用,从而阻止其与 cyclin D 的相互作用。这种抑制阻断了视网膜母细胞瘤蛋白(细胞周期的关键调节剂)的磷酸化。 因此,细胞周期在 G1 期被阻滞,阻止了向 S 期转变以及随后的细胞分裂 .

相似化合物的比较

CDK4 抑制剂通常与其他 CDK 抑制剂(如 CDK6 抑制剂和 CDK2 抑制剂)进行比较。虽然所有这些抑制剂都针对 CDK,但 CDK4 抑制剂在对 CDK4 的特异性及其在治疗激素受体阳性、人表皮生长因子受体 2 阴性乳腺癌方面的有效性方面是独一无二的。

类似化合物

CDK6 抑制剂: 功能类似,但针对 CDK6。

CDK2 抑制剂: 针对 CDK2,并用于不同的治疗环境。

CDK9 抑制剂: 针对 CDK9,正在探索其在治疗其他类型癌症中的潜力.

CDK4 抑制剂因其特定的作用机制及其在临床环境中的已证实疗效而脱颖而出,使其成为癌症治疗和科学研究中宝贵的工具。

生物活性

Cyclin-dependent kinase 4 (CDK4) inhibitors have emerged as critical components in cancer therapy, particularly for hormone receptor-positive breast cancer. These inhibitors function by disrupting the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of CDK4 inhibitors, focusing on their mechanisms, efficacy, and clinical implications.

CDK4 is a key regulator of the cell cycle, particularly during the transition from the G1 phase to the S phase. By phosphorylating retinoblastoma (Rb) protein, CDK4 facilitates cell cycle progression. Inhibition of CDK4 prevents this phosphorylation, leading to G1 arrest and ultimately inhibiting tumor growth. The primary CDK4 inhibitors currently in use include palbociclib , ribociclib , and abemaciclib .

Key Mechanisms:

- Cell Cycle Arrest : Continuous inhibition of CDK4 leads to sustained G1 phase arrest, preventing DNA synthesis and cell division .

- Induction of Apoptosis : Prolonged inhibition can trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of CDK4 inhibitors in various clinical settings. For instance, abemaciclib has shown promising results in patients with HR-positive, HER2-negative breast cancer, allowing for continuous dosing that maintains effective drug levels .

Case Studies

- Abemaciclib in Breast Cancer :

- Palbociclib and Ribociclib Comparisons :

In Vitro Studies

Recent research has focused on the selectivity and potency of various CDK4 inhibitors. A study evaluated four novel compounds against CDK4/6 and found that ZINC585291674 demonstrated superior inhibitory activity with an IC50 of 184.14 nM for CDK4 and 111.78 nM for CDK6 .

| Compound | IC50 (CDK4) | IC50 (CDK6) |

|---|---|---|

| ZINC585291674 | 184.14 nM | 111.78 nM |

| ZINC585292724 | 286.75 nM | 196.25 nM |

| ZINC585291474 | 225.68 nM | 360.68 nM |

| ZINC585292587 | 498.31 nM | 550.13 nM |

Safety Profile

The safety profile of CDK4 inhibitors is a crucial aspect of their clinical application. Clinical trials have reported manageable side effects, primarily hematological toxicities such as neutropenia and thrombocytopenia . Notably, abemaciclib has been associated with gastrointestinal side effects but offers a favorable cardiovascular safety profile compared to other treatments like ibrutinib .

Future Directions

The ongoing research into CDK4 inhibitors is focused on overcoming resistance mechanisms that develop during treatment. Combination therapies involving CDK4 inhibitors with other agents (e.g., hormonal therapies or immune checkpoint inhibitors) are being explored to enhance efficacy and minimize resistance.

Potential Research Areas:

- Combination Therapies : Investigating synergistic effects when combined with other targeted therapies or immunotherapies.

- Resistance Mechanisms : Understanding how tumors adapt to CDK4 inhibition and developing strategies to counteract these adaptations.

属性

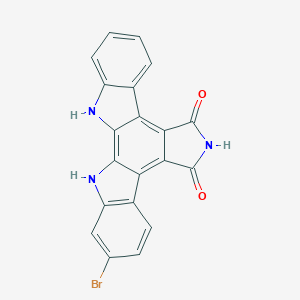

IUPAC Name |

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKDDRQSNVETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416208 | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546102-60-7 | |

| Record name | K-00024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00024 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]

A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]

A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []

A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []

A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]

A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.

A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]

A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]

A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []

ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.

A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]

A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]

A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]

A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.

A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]

A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.

A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]

A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.

ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.

A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]

A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for this compound sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []

A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]

A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。